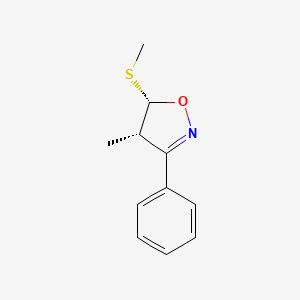![molecular formula C10H13N5O2 B12897706 N-Ethyl-N-[2-(6-oxo-3,6-dihydro-9H-purin-9-yl)ethyl]formamide CAS No. 138307-66-1](/img/structure/B12897706.png)
N-Ethyl-N-[2-(6-oxo-3,6-dihydro-9H-purin-9-yl)ethyl]formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-N-(2-(6-oxo-1H-purin-9(6H)-yl)ethyl)formamide: is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system, which is a key structural motif in many biologically active molecules, including nucleotides and nucleosides. The compound’s unique structure allows it to interact with various biological targets, making it of interest in medicinal chemistry and biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(2-(6-oxo-1H-purin-9(6H)-yl)ethyl)formamide typically involves the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a multi-step process starting from simple precursors such as formamide and glycine. These precursors undergo cyclization and condensation reactions to form the purine nucleus.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction. This can be achieved by reacting the purine derivative with an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.
Formylation: The final step involves the formylation of the ethylated purine derivative. This can be done using formic acid or a formylating reagent such as formic anhydride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of N-Ethyl-N-(2-(6-oxo-1H-purin-9(6H)-yl)ethyl)formamide may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-Ethyl-N-(2-(6-oxo-1H-purin-9(6H)-yl)ethyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the purine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents such as amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
科学研究应用
N-Ethyl-N-(2-(6-oxo-1H-purin-9(6H)-yl)ethyl)formamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with nucleic acids makes it useful in studying DNA and RNA interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active purines. It may be investigated for its antiviral, anticancer, or anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
作用机制
The mechanism of action of N-Ethyl-N-(2-(6-oxo-1H-purin-9(6H)-yl)ethyl)formamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in nucleotide metabolism, thereby affecting cellular processes such as DNA replication and repair.
相似化合物的比较
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A stimulant that contains a purine ring system.
Uniqueness
N-Ethyl-N-(2-(6-oxo-1H-purin-9(6H)-yl)ethyl)formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike naturally occurring purines, this compound has an ethyl group and a formamide moiety, which may enhance its stability and alter its interaction with biological targets.
属性
CAS 编号 |
138307-66-1 |
|---|---|
分子式 |
C10H13N5O2 |
分子量 |
235.24 g/mol |
IUPAC 名称 |
N-ethyl-N-[2-(6-oxo-1H-purin-9-yl)ethyl]formamide |
InChI |
InChI=1S/C10H13N5O2/c1-2-14(7-16)3-4-15-6-13-8-9(15)11-5-12-10(8)17/h5-7H,2-4H2,1H3,(H,11,12,17) |
InChI 键 |
WQAIVVLOERLXMA-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCN1C=NC2=C1N=CNC2=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(4-Fluorophenyl)-5-oxo-2,5-dihydrofuran-3-yl]benzene-1-sulfonamide](/img/structure/B12897629.png)
![1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12897636.png)
![2-{[(3R)-Oxolan-3-yl]oxy}aniline](/img/structure/B12897648.png)
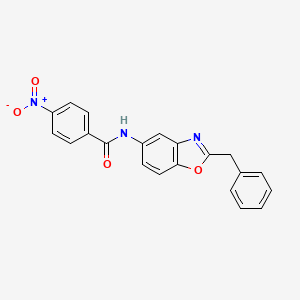
![4-(Hydroxymethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B12897663.png)
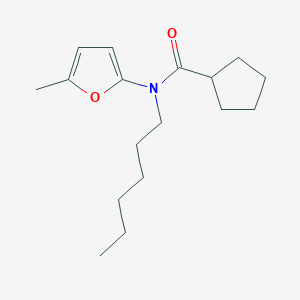

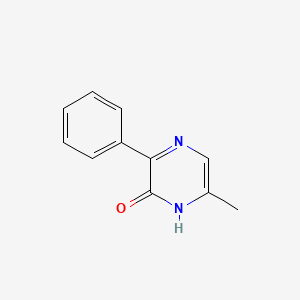
![ethyl N-[8-amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12897686.png)
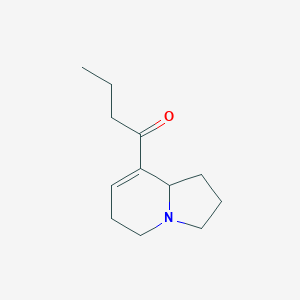
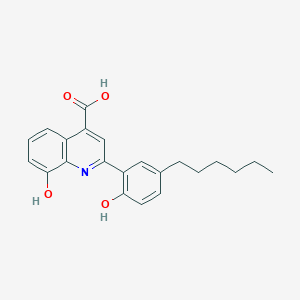

![3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12897713.png)
